molecular formula C17H30N4O11S2 B561840 approximately CAS No. 1246817-77-5

approximately

Cat. No.: B561840
CAS No.: 1246817-77-5
M. Wt: 530.564
InChI Key: ILPYERMWLKPVCK-UHFFFAOYSA-N
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Description

The term "approximately" is widely used in scientific research to denote estimations or inexact values derived from experimental data, computational models, or comparative analyses. In chemistry and computational drug discovery, it often quantifies structural or functional similarities between compounds, enabling rapid screening, classification, and hypothesis generation. Similarly, "this compound 15,000 molecular formulas" were visualized in a van Krevelen diagram to classify organic molecules in astrochemistry . These applications highlight its role in managing large datasets and simplifying complex comparisons.

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O11S2/c1-34(31,32)33-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPYERMWLKPVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857959
Record name N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-77-5
Record name N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The biological activity of natural compounds is a significant area of research, particularly in the fields of pharmacology and drug discovery. Natural products, derived from various sources such as plants, fungi, and marine organisms, exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides an overview of the biological activity of these compounds, supported by case studies, data tables, and recent research findings.

Overview of Natural Compounds

Natural compounds are diverse in structure and function. They play crucial roles in ecological interactions and have been utilized for centuries in traditional medicine. Recent advancements in analytical techniques have enabled researchers to evaluate the biological activity of these compounds more effectively.

Key Biological Activities

  • Anticancer Activity : Many natural compounds have shown promise as anticancer agents. For instance, metabolites derived from soil fungi exhibit significant anticancer properties. A study found that approximately 51% of 546 isolated compounds from soil fungi displayed good biological activities, with a notable proportion targeting cancer cells .
  • Antimicrobial Activity : The antimicrobial properties of natural products are well-documented. A comprehensive study indicated that about one-fifth of prepared natural compounds demonstrated antimicrobial activity . This highlights the potential for developing new antibiotics from natural sources.
  • Anti-inflammatory and Antioxidant Properties : Natural compounds also exhibit anti-inflammatory and antioxidant activities. These properties are vital for therapeutic applications in diseases characterized by oxidative stress and inflammation.

Case Study 1: Anticancer Compounds from Fungi

A systematic review analyzed 546 compounds isolated from soil fungi over a decade (2011-2022). The findings revealed that 279 compounds (this compound 51%) had significant biological activities, with anticancer effects being predominant. The structural diversity included alkaloids, terpenes, and phenylpropanoids .

Case Study 2: Marine-Derived Compounds

Research on marine sponges has uncovered a variety of bioactive metabolites with potential pharmacological applications. A review covering the period from 2009 to 2018 highlighted numerous bioactive compounds derived from marine sources that could be harnessed for drug discovery .

Methodologies for Evaluating Biological Activity

The evaluation of biological activity typically involves several methodologies:

  • High-Throughput Screening (HTS) : This technique allows for the rapid assessment of thousands of compounds for their biological activity against specific targets.
  • Structure-Activity Relationship (SAR) Studies : SAR studies help in understanding how the chemical structure of a compound influences its biological activity .
  • In Vitro and In Vivo Assays : Various assays are employed to evaluate the efficacy and safety profiles of bioactive compounds.

Data Table: Summary of Biological Activities

Compound SourceBiological ActivityPercentage Active
Soil FungiAnticancer51%
Marine SpongesAntimicrobial~20%
Plant ExtractsAnti-inflammatoryVaries
NutraceuticalsAntioxidantVaries

Recent Research Findings

Recent studies emphasize the importance of natural products in drug discovery:

  • A publication noted that this compound 700 million people globally suffer from diseases that could potentially be treated with natural compounds .
  • Another study reported that over 60% of cancer patients use herbal or vitamin supplements as part of their therapy, indicating a growing interest in natural remedies .

Scientific Research Applications

Drug Discovery

In drug discovery, the term "approximately" is often employed to express the estimated activity or concentration of compounds. For instance, in a study related to compound activity prediction, researchers utilized the term to describe the number of assays reflecting a protein target's exposure. This approach helps in understanding the variability in compound efficacy across different assays.

Case Study: Compound Activity Benchmark for Real-world Applications (CARA)

  • Objective : Develop a benchmark for evaluating compound activity prediction models.
  • Methodology : The study categorized assays into two types based on compound distribution patterns—virtual screening (VS) assays and lead optimization (LO) assays.
  • Findings : The performance of prediction models varied significantly, with "this compound" reflecting the varying success rates across different assay types .

Artificial Intelligence in Scientific Research

The integration of artificial intelligence (AI) into scientific research has led to significant advancements. The term "this compound" is frequently used to quantify impacts and outcomes derived from AI applications.

Case Study: Impact of AI on Research Publications

  • Study Overview : An analysis of this compound 75 million publications revealed that papers employing AI had a higher citation impact.
  • Implications : This suggests that AI applications can enhance the visibility and influence of research, although disparities exist among different demographic groups .

Natural Products Chemistry

In natural products chemistry, "this compound" is crucial for describing the diversity and biological significance of compounds derived from natural sources.

Case Study: Discovery of Bioactive Compounds from Traditional Chinese Medicine

  • Research Focus : Identification of structurally diverse compounds from plant resources.
  • Results : this compound 2700 compounds were isolated, with 650 being new structures. The use of "this compound" allowed researchers to communicate the extent of their findings while acknowledging inherent uncertainties in biological testing .

Data Tables

Application AreaExample Use of "this compound"Key Findings
Drug DiscoveryThis compound reflects compound exposureDifferent assay types yield varying prediction success
Artificial IntelligenceThis compound 75 million publications analyzedAI-enhanced papers show higher citation impact
Natural Products ChemistryThis compound 2700 compounds isolatedSignificant diversity in bioactive compounds identified

Comparison with Similar Compounds

Comparative Frameworks for Similarity Assessment

Structural Similarity in Drug Discovery

Structural similarity is a cornerstone of virtual screening (VS) in drug discovery. For instance:

  • Case Study 1: A study screened ~200,000 compounds using ROCS (alignment-based VS) and EON (electrostatic similarity), yielding 435 candidates clustered by ECFP_6 fingerprints. This workflow prioritized compounds with >90% structural similarity to known ligands .
  • Case Study 2 : In PRMT5 inhibitor discovery, ~1934 compounds with high structural similarity to the reference ligand (3XV) were docked. The method validated molecular interactions against the crystal structure (PDB ID 4X61) .
Table 1: Structural Similarity Metrics in Drug Discovery
Study Compound Count Similarity Criterion Key Outcome Reference
PRMT5 Inhibitors ~1,934 Structural alignment (3XV) Validated binding interactions
ROCS/EON Screening ~200,000 Shape/electrostatic similarity 32 candidates prioritized

Functional and Analytical Similarity

Functional similarity often relies on shared biological activity or analytical profiles:

  • Quantitative Chemomics : A study comparing Murraya paniculata and M. exotica found that ~80% of quantified components were common, validated via liquid chromatography-mass spectrometry (LC-MS) .
  • Approximate Quantification: Glycosylated TBBPAs without reference standards were quantified using structurally analogous compounds (e.g., TBBPA MG for monoglycosyl derivatives) .

Computational and Algorithmic Approaches

Chemical Fingerprinting and Clustering

  • A*STAR Natural Product Library: ~76,000 crude extracts were chemically fingerprinted via UPLC-MS. The fingerprinting database enabled similarity-based searches for novel compounds using retention time and MS profiles .
  • Decoy Set Generation : A decoy set of ~16,000 compounds was created by filtering 2.4 million candidates for physicochemical similarity to kinase inhibitors. Structural diversity was ensured using ECFP_6 fingerprints .

Approximate Similarity in Non-Chemical Domains

  • Word Embeddings : Graph-based indexing outperformed hash- and tree-based methods in approximate similarity searches for word embeddings, with cosine similarity as the metric .

Limitations and Controversies

Threshold Dependency

Similarity thresholds (e.g., >90% structural similarity) are arbitrary and context-dependent. For example, filtering compounds with "over 90% similarity" in PRMT5 studies may exclude viable candidates with novel scaffolds .

Data Normalization Challenges

In van Krevelen diagrams, ~15,000 molecular formulas were classified by H/C and O/C ratios. However, normalization biases (e.g., ionization efficiency in MS) can skew perceived similarities .

Ethical and Reproducibility Concerns

Approximate methods risk overgeneralization. In SVHC (Substances of Very High Concern) assessments, experts questioned whether chemical similarity reliably predicts toxicological effects .

Q & A

Q. Table 1: Common Approaches for Sample Size Estimation with Approximate Data

MethodApplicationKey Formula/Consideration
Power AnalysisHypothesis testingn=(Zα+Zβ)2σ2δ2n = \frac{(Z_{\alpha} + Z_{\beta})^2 \cdot \sigma^2}{\delta^2}
BootstrappingNonparametric distributionsResampling to estimate variability
Rule of ThumbExploratory studiesn=10×(number of predictors)n = 10 \times \text{(number of predictors)}

Basic: What methodologies ensure accurate reporting of approximate measurements in experimental data?

Methodological Answer:
To mitigate errors from approximate measurements:

  • Calibrate instruments : Regular calibration against known standards reduces systematic errors .
  • Report error margins : Use ± notation (e.g., 25±0.5mg25 \pm 0.5 \, \text{mg}) and specify confidence intervals .
  • Triangulate data : Combine multiple measurement techniques (e.g., spectrophotometry and gravimetry) to validate results .

Example Workflow:

Pre-test instrument precision using repeated measurements.

Document all approximations in a lab notebook for transparency.

Apply statistical smoothing (e.g., moving averages) to noisy data .

Advanced: How can researchers reconcile contradictions between approximate models and empirical data?

Methodological Answer:
Contradictions often arise from oversimplified assumptions or measurement biases. Strategies include:

  • Model refinement : Iteratively adjust parameters using Bayesian inference or sensitivity analysis .
  • Empirical validation : Compare model predictions with controlled experiments (e.g., knockout studies in biology) .
  • Triangulation : Cross-validate results using mixed methods (e.g., qualitative insights to explain quantitative outliers) .

Q. Table 2: Framework for Resolving Data-Model Contradictions

StepActionTool/Technique
1Identify discrepanciesResidual analysis, Q-Q plots
2Test model robustnessMonte Carlo simulations
3Revise theoretical assumptionsGrounded theory integration

Advanced: What algorithmic approaches are effective for handling approximate data matching in large datasets?

Methodological Answer:
Approximate matching algorithms are critical for fuzzy data alignment in fields like genomics and digital forensics. Key methods include:

  • Levenshtein distance : Measures string similarity for text data .
  • Locality-Sensitive Hashing (LSH) : Groups similar data points in high-dimensional spaces .
  • Bloom filters : Efficiently test set membership with controlled false-positive rates .

Q. Table 3: Evaluation of Approximate Matching Algorithms

AlgorithmPrecision (%)Recall (%)Use Case
Levenshtein9285Genomic sequence alignment
LSH8891Image fingerprinting
Bloom Filter9578Network intrusion detection

Basic: How can approximate criteria be ethically integrated into participant selection?

Methodological Answer:
When exact criteria are unattainable (e.g., socioeconomic status approximations):

  • Transparent justification : Clearly document rationale in IRB proposals .
  • Stratified sampling : Divide population into subgroups to ensure representation .
  • Peer review : Validate selection criteria with interdisciplinary teams to reduce bias .

Advanced: How do approximation errors propagate in multivariate analyses, and how can they be controlled?

Methodological Answer:
Errors in multivariate models compound through covariance structures. Mitigation strategies:

  • Error propagation formulas : Calculate cumulative uncertainty using partial derivatives .
  • Regularization : Apply Lasso/Ridge regression to penalize unstable coefficients .
  • Principal Component Analysis (PCA) : Reduce dimensionality to isolate noise .

Equation:
For a function f(x,y)f(x, y), total error Δf=(fxΔx)2+(fyΔy)2\Delta f = \sqrt{\left(\frac{\partial f}{\partial x} \Delta x\right)^2 + \left(\frac{\partial f}{\partial y} \Delta y\right)^2} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.